7-Octadecanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Octadecanone can be synthesized through several methods. One common method involves the oxidation of 7-octadecanol using oxidizing agents such as chromium trioxide or potassium permanganate. Another method includes the Friedel-Crafts acylation of octadecane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of 7-octadecanol. This process is typically carried out at elevated temperatures and in the presence of a metal catalyst such as copper or nickel.
Chemical Reactions Analysis
Types of Reactions: 7-Octadecanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce carboxylic acids.
Reduction: It can be reduced to 7-octadecanol using reducing agents like lithium aluminum hydride.
Substitution: The carbonyl group can participate in nucleophilic addition reactions, forming products such as alcohols and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Octadecanoic acid.
Reduction: 7-Octadecanol.
Substitution: Various alcohols and amines depending on the nucleophile used.
Scientific Research Applications
7-Octadecanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It is studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 7-octadecanone involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with enzymes and other proteins, potentially altering their activity. In reduction reactions, the carbonyl group is converted to a hydroxyl group, which can further participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Octadecan-1-one: Similar structure but with the carbonyl group at the first position.
Hexadecan-7-one: Similar structure but with a shorter carbon chain.
Nonadecan-7-one: Similar structure but with a longer carbon chain.
Uniqueness: 7-Octadecanone is unique due to its specific position of the carbonyl group, which influences its reactivity and interactions with other molecules. This positional specificity can lead to different chemical and physical properties compared to its isomers and homologs.
Properties
IUPAC Name |
octadecan-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-3-5-7-9-10-11-12-13-15-17-18(19)16-14-8-6-4-2/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQOJAVJSCPMAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336803 | |
Record name | 7-Octadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18277-00-4 | |
Record name | 7-Octadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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